Methyl 2-(6-amino-1,3-benzodioxol-5-yl)acetate
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Overview
Description
Methyl 2-(6-amino-1,3-benzodioxol-5-yl)acetate is an organic compound that belongs to the benzodioxole family. This compound is characterized by the presence of an amino group and a methoxycarbonyl group attached to a benzodioxole ring. Benzodioxole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(6-amino-1,3-benzodioxol-5-yl)acetate typically involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through a cyclization reaction involving catechol and formaldehyde.
Introduction of the Amino Group: The amino group can be introduced via nitration followed by reduction. Nitration of the benzodioxole ring yields a nitro derivative, which is then reduced to the corresponding amino compound.
Esterification: The final step involves the esterification of the amino-benzodioxole with methyl chloroacetate under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully chosen to ensure scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(6-amino-1,3-benzodioxol-5-yl)acetate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Amide derivatives.
Scientific Research Applications
Methyl 2-(6-amino-1,3-benzodioxol-5-yl)acetate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including anti-inflammatory and anticancer agents.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: It is used in the synthesis of specialty chemicals and intermediates for agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 2-(6-amino-1,3-benzodioxol-5-yl)acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, modulating their activity. The benzodioxole ring can interact with hydrophobic pockets in proteins, enhancing binding affinity. These interactions can lead to inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(6-bromo-1,3-benzodioxol-5-yl)acetate
- Methyl 2-(6-cyano-1,3-benzodioxol-5-yl)acetate
- Methyl 2-(6-iodo-1,3-benzodioxol-5-yl)acetate
Uniqueness
Methyl 2-(6-amino-1,3-benzodioxol-5-yl)acetate is unique due to the presence of the amino group, which imparts distinct chemical reactivity and biological activity. The amino group allows for the formation of hydrogen bonds and participation in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C10H11NO4 |
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Molecular Weight |
209.20 g/mol |
IUPAC Name |
methyl 2-(6-amino-1,3-benzodioxol-5-yl)acetate |
InChI |
InChI=1S/C10H11NO4/c1-13-10(12)3-6-2-8-9(4-7(6)11)15-5-14-8/h2,4H,3,5,11H2,1H3 |
InChI Key |
JPINSPDUWLHKEJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CC2=C(C=C1N)OCO2 |
Origin of Product |
United States |
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